molecular formula C6H10O3 B2602097 Methyl 3-methyl-4-oxo-butanoate CAS No. 65038-34-8

Methyl 3-methyl-4-oxo-butanoate

Cat. No.: B2602097
CAS No.: 65038-34-8
M. Wt: 130.143
InChI Key: MPHWBQQPAIUPAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of “methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate” involves multiple stages, including reactions with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “Methyl 4-chloro-3-oxo-butanoate” reacts with symmetric allylic diacetates or dicarbonates in the presence of a palladium catalyst to give dihydrofurans .


Physical And Chemical Properties Analysis

“Methyl 4-oxobutanoate” is described as a colorless oil with a pleasant fruity odor . “Methyl 4-chloro-3-oxo-butanoate” has a melting point of 14-16 °C, a boiling point of 85 °C/4 mmHg, and a density of 1.305 g/mL at 25 °C .

Scientific Research Applications

Autoignition and Combustion Studies

  • Biodiesel Fuel Surrogate : Methyl butanoate is a surrogate for fatty acid esters used in biodiesel fuel. Studies have detailed the thermodynamics and kinetics of its autoignition chemistry, emphasizing radicals critical for diesel fuel autoignition (Jiao, Zhang, & Dibble, 2015).
  • Pyrolysis and Decomposition : Research on methyl butanoate pyrolysis and decomposition pathways provides insights into combustion processes, especially for biodiesel molecules (Farooq et al., 2012).

Chemical and Physical Properties

  • Spectroscopic and Structural Analysis : Studies have conducted spectroscopic and structural investigations of methyl butanoate derivatives, providing insights into their vibrational bands, molecular stability, reactivity, and potential as nonlinear optical materials (Vanasundari, Balachandran, Kavimani, & Narayana, 2017; 2018).
  • Conformational Behavior in Solutions : Research on methyl butanoate derivatives, like MHBOB, explores their conformational behavior in different solutions, revealing significant aspects of their molecular structure (Li, Uzawa, & Doi, 1997).

Biotechnological Applications

  • Biofuel Production : Methyl butanoate derivatives have been explored for their potential in biofuel production, like the engineering of Escherichia coli strains for 3-methyl-1-butanol production (Connor & Liao, 2008; 2010).

Environmental and Health Impact Studies

  • Reaction with OH Radicals : The reaction of methyl butanoate derivatives with OH radicals has been studied, providing insights into the environmental and health impacts of these compounds used in industrial applications (Aschmann, Arey, & Atkinson, 2011).

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4-chloro-3-oxo-butanoate”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation .

Mechanism of Action

Target of Action

Methyl 3-methyl-4-oxobutanoate, also known as Methyl 3-methyl-4-oxo-butanoate or Butanoic acid, 3-methyl-4-oxo-, methyl ester, primarily targets enzymes such as the Branched-chain-amino-acid aminotransferase, mitochondrial, and 3-methyl-2-oxobutanoate hydroxymethyltransferase . These enzymes play crucial roles in various biochemical reactions within the body.

Mode of Action

The interaction of Methyl 3-methyl-4-oxobutanoate with its targets results in various biochemical changes. For instance, it participates in the reversible reaction where the hydroxymethyl group from 5,10-methylenetetrahydrofolate is transferred onto alpha-ketoisovalerate to form ketopantoate .

Biochemical Pathways

Methyl 3-methyl-4-oxobutanoate is involved in several biochemical pathways. It plays a role in the Valine, Leucine, and Isoleucine Degradation pathway, the Valine, Leucine, and Isoleucine Biosynthesis pathway, and the Pantothenate and CoA Biosynthesis pathway . These pathways have downstream effects on amino acid metabolism and the synthesis of essential biomolecules.

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Methyl 3-methyl-4-oxobutanoate’s action are diverse, given its involvement in multiple biochemical pathways. For instance, its role in amino acid metabolism pathways can influence the synthesis and degradation of these essential biomolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 3-methyl-4-oxobutanoate. For example, its solubility in water suggests that the compound’s action may be influenced by the hydration status of the body.

Biochemical Analysis

Biochemical Properties

Methyl 3-methyl-4-oxobutanoate interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme 3-methyl-2-oxobutanoate dehydrogenase . This enzyme catalyzes the chemical reaction involving ATP and 3-methyl-2-oxobutanoate . The nature of these interactions is primarily enzymatic, where Methyl 3-methyl-4-oxobutanoate serves as a substrate for the enzymatic reactions.

Cellular Effects

It is known that this compound plays a role in the metabolism of branched-chain amino acids . This suggests that Methyl 3-methyl-4-oxobutanoate could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyl 3-methyl-4-oxobutanoate involves its conversion to its 2-oxo acid form for glucosinolate chain elongation This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression

Metabolic Pathways

Methyl 3-methyl-4-oxobutanoate is involved in the metabolism of branched-chain amino acids . It interacts with enzymes such as 3-methyl-2-oxobutanoate dehydrogenase in these metabolic pathways .

Properties

IUPAC Name

methyl 3-methyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-5(4-7)3-6(8)9-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHWBQQPAIUPAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of methyl 3-methyl-4-nitrobutanoate (96 g, 0.596 m) in methanol (30 ml) is added dropwise to a solution of sodium methoxide (34.5 g, 0.638 m) in methanol (1 l) at room temperature under nitrogen. The resulting mixture is stirred for 1 hr., cooled to -78° C. and treated with one equivalent of ozone. The reaction mixture is then allowed to warm to room temperature and most of the solvent is removed in vacuo. The residue is filtered and the filtrate is treated with ether (500 ml). The organic phase is washed with water (3×200 ml), dried (Na2SO4) and the solvent is removed in vacuo to give the crude product, methyl 3-methyl-4-oxo-butanoate (86.3 g). This material is used directly in the next step.
Quantity
96 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
ozone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 3-methyl-4-nitrobutanoate (24.55 g) in methanol (10 ml) is added dropwise to a solution of sodium methoxide (6.37 g) in methanol (250 ml) at room temperature under nitrogen. The resulting mixture is stirred for one hour, added to a mixture of 20% titanous chloride (170 ml), and pH 7 buffer (potassium phosphate monobasic--sodium hydroxide buffer) solution (340 ml) and stirred for 30 minutes. The mixture is then treated with ether (1 l). The organic phase is separated, dried (Na2SO4) and evaporated in vacuo to give the crude product. The crude material is purified by column chromatography on silica gel (300 g, 2% ethyl acetate in hexane) to give methyl 3-methyl-4-oxo-butanoate as a colorless liquid. This material is used directly in the next step.
Quantity
24.55 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
6.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
potassium phosphate monobasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
340 mL
Type
reactant
Reaction Step Two
Quantity
170 mL
Type
catalyst
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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